N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide typically involves the reaction of 4-acetylphenylmethanesulfonamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes, while reduction can produce amines . Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity . This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide include:
- N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide
- N-{4-[1-(hydroxyimino)ethyl]phenyl}benzenesulfonamide
- N-{4-[1-(hydroxyimino)ethyl]phenyl}p-toluenesulfonamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a hydroxyimino group and a methanesulfonamide group .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3 |
InChI Key |
KMCJFKOUJJEHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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